Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
Description
Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a quinoline-based small molecule characterized by a methoxy-substituted quinoline core. Key structural features include:
- Methyl carboxylate at position 2: This ester group contributes to lipophilicity and may serve as a metabolic liability.
Properties
IUPAC Name |
methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6/c1-27-18-8-12-15(9-19(18)28-2)23-16(21(26)29-3)10-17(12)30-11-20(25)24-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOWCHKATMAXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Fluoroanilino Moiety: The fluoroanilino group is attached through nucleophilic substitution reactions, where 2-fluoroaniline reacts with an appropriate electrophile.
Formation of the Final Compound: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoroanilino moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological macromolecules such as DNA and proteins.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoroanilino moiety enhances its binding affinity to specific proteins, leading to the inhibition of enzymatic activity. The quinoline core can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The methoxy groups contribute to the compound’s overall stability and solubility, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following quinoline derivatives share structural similarities and are analyzed for comparative purposes:
Compound A : Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
- Key differences: Phenyl substituent: 3-Chloro-2-methylphenyl vs. 2-fluorophenyl in the target compound. Electronic effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups create a mixed electronic environment, contrasting with the purely electron-withdrawing fluorine in the target.
Compound B : Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate
- Key differences :
- Substituent positions : Fluorine at 6,7 positions vs. methoxy in the target compound.
- Functional groups : Sulfanyl and hydroxyl groups (Compound B) vs. carbamoylmethoxy and ester (target).
- Polarity : Hydroxyl and sulfanyl groups increase polarity, likely reducing logP compared to the methoxy-rich target.
Biological Activity
Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinoline core substituted with methoxy and carbamoyl groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have shown inhibition of c-Met kinase, which is involved in tumor growth and metastasis. The presence of the fluorophenyl group may enhance binding affinity due to increased lipophilicity and electronic effects .
- Antitumor Activity : Research indicates that derivatives of quinoline compounds exhibit significant antitumor properties. The specific structural modifications in this compound are hypothesized to enhance its efficacy against certain cancer cell lines .
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives. For instance, a related compound demonstrated an IC50 value of 1.42 nM against c-Met kinase and showed enhanced activity against various cancer cell lines including A549 and HT-29 . This suggests that this compound could possess similar or even superior antitumor properties.
Case Studies and Research Findings
- Study on Quinoline Derivatives : A study evaluated various quinoline derivatives for their biological activities. Compounds similar to this compound exhibited moderate to high inhibitory effects on cancer cell proliferation, with structure-activity relationship (SAR) analyses highlighting the importance of specific substitutions for enhanced activity .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that certain quinoline derivatives can significantly reduce tumor size and improve survival rates when administered in therapeutic doses. These findings support further investigation into the pharmacokinetics and safety profile of this compound .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
